1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
説明
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYNVGPESILBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-butoxyaniline with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction with an appropriate isocyanate. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Urea Formation and Stability
The urea group (-NH-C(=O)-NH-) is central to the compound’s reactivity. Its formation typically involves the reaction of an isocyanate with an amine:
textR-NCO + R'-NH₂ → R-NH-C(=O)-NH-R'
For this compound, the synthesis likely involved coupling 4-butoxyphenyl isocyanate with a pyrazolo[1,5-a]pyridin-3-ylmethylamine precursor .
-
Stability :
-
Urea derivatives are susceptible to hydrolysis under acidic or basic conditions, forming amines and CO₂:
-
Elevated temperatures (>150°C) may lead to decomposition into isocyanates and amines.
-
Substitution Reactions
The pyrazolo[1,5-a]pyridine moiety can undergo electrophilic aromatic substitution (EAS) at electron-rich positions. For example:
Mechanistic Note : The pyridine nitrogen directs substitution to positions ortho and para to itself, while the fused pyrazole ring enhances electron density at specific carbons .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Functional Group Transformations
-
Butoxy Group Modifications :
-
The 4-butoxyphenyl substituent can undergo O-dealkylation via HI or BBr₃ to yield a phenolic derivative.
-
Ether Cleavage :
-
-
Urea Crosslinking :
Reaction with formaldehyde under acidic conditions generates methylene-bridged polymers.
Coordination Chemistry
The urea oxygen and pyridine nitrogen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications . Example:
textCompound + Cu(NO₃)₂ → [Cu(Compound)(H₂O)₂]²⁺
Bioconjugation and Prodrug Strategies
-
Prodrug Activation :
Enzymatic cleavage of the urea bond (e.g., by urease) releases bioactive amines. -
PEGylation :
The hydroxyl group (if present) can be esterified with polyethylene glycol (PEG) to enhance solubility.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or inflammation.
Industry: Utilization in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Ethoxy Analog: 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
The ethoxy analog (CAS: 2034487-16-4) shares the urea core and pyrazolo[1,5-a]pyridine substituent but differs in the alkoxy chain length (ethoxy vs. butoxy ). Key differences include:
- Molecular formula : C₁₆H₁₆N₄O₂ vs. C₁₉H₂₆N₄O₂.
- Molecular weight : 296.32 g/mol vs. 342.4 g/mol.
Pyrazolo[1,5-a]pyrimidine-Based TRK Kinase Inhibitors
Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () share the pyrazolo[1,5-a]pyrimidine core but lack the urea linkage. These derivatives are TRK kinase inhibitors used in cancer therapy. The absence of urea reduces hydrogen-bonding capacity, which may alter target specificity compared to urea-containing analogs .
Urea Derivatives with Triazine and Piperazine Moieties
A structurally distinct urea derivative (), 1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(4-methyl(propan-2-yl)amino-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl)phenyl]urea, incorporates a triazine-piperazine scaffold. This compound’s larger size (MW >500 g/mol) and polar groups suggest different pharmacokinetic profiles, such as reduced oral bioavailability compared to the smaller pyrazolo[1,5-a]pyridine-based ureas .
Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 2034246-06-3 | C₁₉H₂₆N₄O₂ | 342.4 | Butoxyphenyl, pyrazolo-pyridine methylurea | ~3.5* |
| Ethoxy Analog | 2034487-16-4 | C₁₆H₁₆N₄O₂ | 296.32 | Ethoxyphenyl, pyrazolo-pyridine urea | ~2.8* |
| TRK Inhibitor (Pyrazolo-pyrimidine) | N/A | Varies | ~400–450 | Difluorophenyl, pyrrolidine | ~4.0 |
*LogP estimated using substituent contributions.
生物活性
1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core substituted with a butoxy group and a urea moiety. Its molecular formula is , with a molecular weight of approximately 297.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea.
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | Staphylococcus aureus | TBD |
| 6b (reference) | S. aureus | 0.25 |
| 6h (reference) | E. coli | 2 |
In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial properties. The compound demonstrated promising activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Anticancer Activity
The anticancer effects of pyrazole derivatives have been widely documented. A study evaluated the antiproliferative activity of several compounds against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | HeLa | TBD |
| Compound A | HepG2 | 12 |
| Compound B | HeLa | 15 |
The results indicated that the compound could inhibit the growth of HeLa cells effectively. Further investigation into its mechanism revealed that it may induce apoptosis via the intrinsic pathway .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are valuable in drug development.
Case Study: Inhibition of IRAK4
Research has shown that pyrazole derivatives can act as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. The compound exhibited significant inhibition of IRAK4 activity in vitro, suggesting its potential use in treating inflammatory diseases .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
